4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid, also known as N-arachidonoyl-γ-aminobutyric acid, is a bioactive compound that plays a significant role in various biological processes. This compound is derived from butanoic acid, a short-chain fatty acid known for its presence in animal fats and plant oils. The structure of 4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid incorporates an arachidonic acid derivative, which contributes to its biological activity and potential therapeutic applications.
The compound is synthesized from butanoic acid and arachidonic acid derivatives. Arachidonic acid is a polyunsaturated fatty acid that is a precursor to various signaling molecules in the body, including eicosanoids. The integration of these components into the structure of 4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid suggests its involvement in signaling pathways related to inflammation and neuroprotection.
4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid belongs to the class of amino acids and derivatives. It is specifically classified as an amino fatty acid due to the presence of both amino and fatty acid components in its structure.
The synthesis of 4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid typically involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
The molecular formula for 4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid is . Its structure features a butanoic acid backbone linked to an icosea tetraenoic chain via an amine group.
4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid can participate in various chemical reactions:
These reactions typically require specific catalysts or conditions (e.g., temperature and pressure) to proceed efficiently. The kinetics of these reactions can be studied using spectroscopic methods.
The mechanism of action for 4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid involves its interaction with specific receptors in the body:
Research indicates that compounds similar to 4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid exhibit neuroprotective properties and may influence inflammatory responses through modulation of eicosanoid signaling pathways.
Relevant data on its reactivity indicate that it may undergo oxidation or reduction under specific conditions.
4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid has potential applications in various fields:
The biosynthesis of 4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid (NAGABA) involves a specialized enzymatic conjugation between arachidonic acid (AA) and γ-aminobutyric acid (GABA). This lipid amide belongs to the broader class of N-acyl amino acids, which are formed through ATP-dependent amide bond formation catalyzed by specialized enzymes. The primary pathway likely involves the action of acyltransferases or peptide synthetases that recognize both the carboxylate group of AA and the primary amine of GABA. Structural analysis indicates that NAGABA contains an arachidonoyl chain (C20:4, ω-6) covalently linked via an amide bond to the gamma-amino group of GABA, resulting in a conjugate with dual functional domains: a hydrophobic eicosanoid tail and a polar neurotransmitter-derived head group [7].
Alternative biosynthetic routes may exist, including the oxidative metabolism of the endocannabinoid anandamide (AEA) by alcohol dehydrogenase and aldehyde dehydrogenase enzymes. This pathway would initially convert the ethanolamine moiety of AEA to GABA via sequential oxidation steps, though direct evidence for this route in NAGABA formation remains limited. Recent studies suggest that circulating enzymes like peptidase M20 domain-containing 1 (PM20D1) may catalyze the bidirectional condensation of fatty acids and amino acids, potentially including the conjugation of AA and GABA. This enzymatic activity operates extracellularly, suggesting that NAGABA biosynthesis may occur not only intracellularly but also in interstitial spaces or systemic circulation [10].
Table 1: Enzymatic Pathways Potentially Involved in NAGABA Biosynthesis
| Enzyme Class | Proposed Mechanism | Subcellular Localization | Cofactors |
|---|---|---|---|
| Acyltransferase | Direct ATP-dependent conjugation | Endoplasmic reticulum | ATP, CoA |
| PM20D1 | Bidirectional condensation/hydrolysis | Extracellular space, circulation | None |
| Oxidative Enzymes | Sequential oxidation of AEA derivatives | Cytosol, mitochondria | NAD⁺ |
| Fatty Acid Amide Synthase | Transacylation from phospholipid precursors | Membrane-associated | Phospholipids |
Fatty Acid Amide Hydrolase (FAAH) serves as the principal catabolic regulator of NAGABA, governing its signaling duration and intensity through hydrolysis of the amide bond. This membrane-bound serine hydrolase enzyme cleaves NAGABA into its component molecules: free arachidonic acid and GABA. FAAH exhibits substrate promiscuity, efficiently hydrolyzing various fatty acid amides including anandamide, oleamide, and N-acyl amino acids like NAGABA. The enzyme's catalytic mechanism involves a unique serine-serine-lysine triad that activates a water molecule for nucleophilic attack on the amide carbonyl carbon [2] [4].
Experimental evidence demonstrates that FAAH inhibition substantially elevates endogenous NAGABA levels. Pharmacological blockade using URB597, a potent and selective FAAH inhibitor, reduces NAGABA hydrolysis both in vitro and in vivo. Genetic studies further support this regulatory relationship, as FAAH knockout mice exhibit significantly elevated brain concentrations of NAGABA compared to wild-type controls. Importantly, the FAAH genetic polymorphism (rs324420, C385A) significantly impacts enzyme function, with the A allele associated with reduced FAAH activity and consequently higher endogenous levels of FAAH substrates like NAGABA. PET imaging studies using the FAAH tracer [¹¹C]CURB have demonstrated reduced FAAH binding in chronic cannabis users, suggesting potential downregulation of this enzyme in certain pathological states, which may indirectly affect NAGABA metabolism [4].
Table 2: FAAH-Dependent Regulation of NAGABA Metabolism
| Experimental Condition | Effect on FAAH Activity | NAGABA Concentration | Reference Model |
|---|---|---|---|
| URB597 Treatment | >90% inhibition | 3-5 fold increase | Rat brain slices |
| FAAH Knockout | Complete absence | 10-15 fold increase | Transgenic mice |
| FAAH C385A (A allele) | ~50% reduced activity | 2-3 fold increase | Human carriers |
| Chronic Cannabinoid Exposure | Reduced binding (14-20%) | Not measured | Human PET studies |
NAGABA represents a unique molecular integrator that bridges eicosanoid and neurotransmitter signaling networks. The arachidonoyl moiety positions NAGABA within eicosanoid metabolism, as free AA liberated through FAAH-mediated hydrolysis serves as precursor for pro-inflammatory mediators including prostaglandins, leukotrienes, and thromboxanes through cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 pathways. Simultaneously, its GABA component links NAGABA to inhibitory neurotransmission, as liberated GABA directly activates GABAA and GABAB receptors. This dual metabolic fate creates a complex signaling node where inflammatory and neural processes intersect [7] [10].
At the receptor level, NAGABA displays functional interactions with key receptors in both signaling domains. While not a direct cannabinoid receptor agonist, NAGABA modulates endocannabinoid tone by competing with anandamide for FAAH-mediated hydrolysis. Evidence suggests potential activity at vanilloid receptors (TRPV1) and orphan GPCRs (GPR18, GPR92), receptors known to recognize structurally similar N-acyl amino acids. The TRPV1 channel, which responds to both endocannabinoids and eicosanoids, represents a particularly plausible target given that structural analogs like N-arachidonoylglycine (NAGly) activate this receptor. These interactions position NAGABA as a potential neuromodulator in brain regions rich in both cannabinoid and vanilloid receptors, such as the periaqueductal gray (PAG) where they regulate glutamatergic transmission and pain processing [2].
Table 3: Metabolic and Signaling Cross-Talk Involving NAGABA
| Metabolic Pathway | Linked Components | Biological Consequence | Interaction Type |
|---|---|---|---|
| Eicosanoid Synthesis | Arachidonic acid liberation | Precursor for prostaglandins, leukotrienes | Substrate provision |
| GABAergic Signaling | GABA receptor activation | Neural inhibition | Direct receptor modulation |
| Endocannabinoid Tone | Competition for FAAH | Anandamide level regulation | Metabolic competition |
| TRP Channel Signaling | Potential TRPV1 activation | Nociception, synaptic plasticity | Putative receptor agonism |
The metabolic fate of NAGABA creates a regulatory loop between neural and immune systems. Glutamatergic signaling, particularly in the PAG, modulates stress-induced analgesia through endocannabinoid-dependent mechanisms. FAAH inhibition studies demonstrate enhanced presynaptic inhibition of glutamatergic transmission via CB1 receptors and excitation via TRPV1 channels, suggesting that NAGABA accumulation during FAAH blockade could similarly modulate excitatory neurotransmission. This positions NAGABA as a potential coordinator of neural circuits involved in pain processing and stress responses through simultaneous modulation of eicosanoid and neurotransmitter systems [2].
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5